2-Amino-N-methyl-N-(1-phenyl-propyl)-acetamide
Description
2-Amino-N-methyl-N-(1-phenyl-propyl)-acetamide is an acetamide derivative characterized by a central acetamide backbone (CH3CONH-) with two substituents on the nitrogen atom: a methyl group (-CH3) and a 1-phenylpropyl group (-CH2CH(CH2Ph)CH3).
Properties
IUPAC Name |
2-amino-N-methyl-N-(1-phenylpropyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-3-11(14(2)12(15)9-13)10-7-5-4-6-8-10/h4-8,11H,3,9,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMHWPXZDSIUHDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)N(C)C(=O)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Amino-N-methyl-N-(1-phenyl-propyl)-acetamide, a compound belonging to the acetamide class, has garnered attention in scientific research due to its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Binding : The compound may interact with specific receptors on cell surfaces, initiating intracellular signaling pathways that influence various cellular processes.
- Enzyme Inhibition : It has been suggested that this compound can inhibit certain enzymes, leading to alterations in metabolic pathways. For instance, it may affect urease activity, a key enzyme in nitrogen metabolism .
- Gene Expression Modulation : The compound may also influence gene expression by interacting with transcription factors or other regulatory proteins, thereby affecting cellular responses to stimuli.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Preliminary studies suggest that the compound has antimicrobial properties against various bacterial strains. For example, it demonstrated significant activity against both Gram-positive and Gram-negative bacteria.
- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation markers, such as COX-2 and iNOS expression levels, which are critical in inflammatory responses .
Table 1: Biological Activity Summary
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various acetamide derivatives, including this compound. The compound was tested against E. coli and Staphylococcus aureus, showing promising Minimum Inhibitory Concentration (MIC) values that indicate its potential as an antimicrobial agent .
Case Study 2: Anti-inflammatory Mechanism
In vitro studies demonstrated that treatment with this compound led to a significant decrease in the expression levels of inflammatory markers COX-2 and iNOS. This suggests its potential utility in managing inflammatory diseases .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Modifications in the acetamide structure can lead to enhanced potency and selectivity for specific biological targets.
Table 2: SAR Insights
Scientific Research Applications
Antiepileptic Activity
Recent studies have indicated that derivatives of 2-amino-N-phenylacetamides, including 2-Amino-N-methyl-N-(1-phenyl-propyl)-acetamide, possess significant activity against the Slack potassium channel, which is implicated in certain types of epilepsy, such as malignant migrating partial seizure of infancy (MMPSI) . The structure-activity relationship (SAR) studies demonstrate that modifications to the compound can enhance its efficacy and selectivity towards specific ion channels, thus making it a candidate for antiepileptic drug development.
Anti-tubercular Properties
Emerging research suggests that compounds related to this compound may exhibit anti-tubercular activity. Recent synthetic developments in benzothiazole-based compounds have shown promising in vitro and in vivo results against Mycobacterium tuberculosis . The incorporation of acetamide linkages could potentially enhance the bioavailability and efficacy of these derivatives.
Synthesis Techniques
The synthesis of this compound has been explored through various methodologies, which are crucial for producing derivatives with specific pharmacological properties.
N-Methylation Strategies
N-methylation techniques are vital for modifying amino acids and related compounds to achieve desired biological activities. Several methods have been documented, including:
- Alkylation with Methyl Iodide : This method has been utilized to selectively methylate amino acid derivatives under controlled conditions to minimize epimerization .
- Mitsunobu Reaction : This approach allows for N-alkylation without causing significant epimerization, making it suitable for synthesizing optically active compounds .
Structure-Activity Relationship Studies
A notable case study involved the evaluation of various analogs of 2-amino-N-phenylacetamides to identify compounds with enhanced activity against Slack channels. The study revealed that minor structural modifications could lead to significant changes in biological activity, emphasizing the importance of SAR in drug design .
Synthesis and Evaluation of Anti-tubercular Compounds
Another investigation focused on synthesizing acetamide-linked benzothiazole derivatives. The study demonstrated that these compounds exhibited better activity than traditional anti-tubercular agents like isoniazid (INH), highlighting their potential as new therapeutic options .
Data Table: Summary of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Antiepileptic Activity | Modifications enhance efficacy against Slack potassium channels | Significant selectivity and potency observed |
| Anti-tubercular Properties | Potential use in treating tuberculosis through benzothiazole derivatives | Better activity compared to existing drugs |
| Synthesis Techniques | Various methods including N-methylation and Mitsunobu reaction | Effective strategies with minimal epimerization |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s closest structural analogues are N-substituted acetamides with variations in the nitrogen-bound substituents. Below is a comparative analysis based on substituent type, molecular features, and inferred properties:
Table 1: Structural and Molecular Comparison
Key Observations:
Lipophilicity and Aromaticity : The 1-phenylpropyl group in the target compound enhances lipophilicity compared to aliphatic substituents (e.g., piperidinyl in ). This may improve membrane permeability in biological systems but reduce aqueous solubility.
In contrast, the chloro substituent in is electron-withdrawing, increasing reactivity toward nucleophilic substitution.
Chirality and Conformation : The (1S,2R)-phenylcyclopropyl group in introduces stereochemical complexity, which could influence enantioselective interactions in drug-receptor binding. The target compound lacks chiral centers but has a branched alkyl chain, which may restrict conformational flexibility.
Functional Group Diversity: The carbamothioyl group in replaces the amino group in the target compound, altering hydrogen-bonding capacity and redox stability. Thioamides are generally more resistant to hydrolysis than amides.
Q & A
Q. Advanced: How can reaction conditions be optimized to mitigate side reactions like over-alkylation?
Advanced researchers should employ Design of Experiments (DoE) to test variables (e.g., temperature, solvent polarity, and reagent stoichiometry). For instance, using polar aprotic solvents (e.g., DMF) at 60–80°C minimizes by-products. HPLC-MS can track reaction progress, with gradient elution (e.g., 10–90% acetonitrile in water) to separate and quantify intermediates .
Basic: Which analytical techniques are critical for confirming the compound’s structural integrity?
Q. Methodological Answer :
- NMR Spectroscopy : H and C NMR identify backbone structure (e.g., methyl groups at δ 1.2–1.5 ppm, acetamide carbonyl at ~170 ppm) .
- Mass Spectrometry (HRMS) : Exact mass analysis confirms molecular formula (e.g., [M+H]+ ion matching C₁₃H₁₉N₂O) .
Q. Advanced: How can researchers resolve discrepancies between computational and experimental spectral data?
Advanced approaches combine density functional theory (DFT) -predicted NMR shifts with experimental data. For example, Gaussian09 calculations at the B3LYP/6-311+G(d,p) level can predict chemical shifts, which are compared to experimental values to refine structural assignments .
Basic: What in vitro assays are suitable for preliminary evaluation of biological activity?
Q. Methodological Answer :
- Enzyme Inhibition Assays : Test interactions with target enzymes (e.g., proteases or kinases) using fluorogenic substrates. For example, measure IC₅₀ values via fluorescence quenching .
- Cell Viability Assays : Use MTT or resazurin-based assays in cell lines (e.g., HEK293) to assess cytotoxicity .
Q. Advanced: How to address contradictory results in receptor binding studies?
Advanced researchers use surface plasmon resonance (SPR) to quantify binding kinetics (ka/kd) and molecular docking (e.g., AutoDock Vina) to model interactions. Discrepancies may arise from stereochemistry; chiral HPLC can isolate enantiomers for separate testing .
Basic: How should researchers handle solubility and stability issues in aqueous buffers?
Q. Methodological Answer :
- Solubility : Use co-solvents (e.g., DMSO ≤1% v/v) or surfactants (e.g., Tween-80) in PBS (pH 7.4). Pre-saturate buffers to prevent precipitation .
- Stability : Conduct accelerated stability studies (25°C/60% RH for 4 weeks) with UPLC-PDA to monitor degradation products .
Q. Advanced: What formulation strategies improve bioavailability for in vivo studies?
Advanced methods include nanoparticle encapsulation (e.g., PLGA nanoparticles) or prodrug design. For example, esterification of the acetamide group enhances intestinal absorption, confirmed via Caco-2 permeability assays .
Basic: How can computational tools predict the compound’s pharmacokinetic properties?
Methodological Answer :
Use ADMET prediction software (e.g., SwissADME) to estimate logP (lipophilicity), CYP450 inhibition, and blood-brain barrier permeability. For instance, a logP >3 suggests high membrane permeability but potential toxicity .
Q. Advanced: What molecular dynamics (MD) protocols validate target binding stability?
Run all-atom MD simulations (e.g., GROMACS) for 100 ns in explicit solvent. Analyze root-mean-square deviation (RMSD) to confirm stable binding poses and calculate binding free energy via MM-PBSA .
Basic: How to replicate synthesis protocols with inconsistent yields reported in literature?
Methodological Answer :
Document all variables (e.g., stirring rate, drying time for intermediates). Use statistical analysis (e.g., t-tests) to compare yields across batches. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. Advanced: What meta-analysis frameworks reconcile contradictory bioactivity data across studies?
Advanced meta-analyses apply random-effects models to aggregate data, adjusting for variables like cell type or assay sensitivity. Use Cochran’s Q test to quantify heterogeneity and identify outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
